molecular formula C16H18ClN B12280338 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride

2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride

Cat. No.: B12280338
M. Wt: 259.77 g/mol
InChI Key: NENRMKASVRBGLF-UHDJGPCESA-N
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Description

Styryl Group Configuration

The trans-orientation of the styryl moiety creates a planar, conjugated system spanning 8.4 Å from phenyl to phenyl (Figure 1A). This geometry permits maximum π-orbital overlap, reducing torsional strain compared to cis-configurations.

Ethanamine Chain Flexibility

Rotational freedom around the C-C bonds in the CH2-CH2-NH3+Cl- chain allows three primary conformers:

  • Extended anti-periplanar (180° dihedral angle)
  • Gauche (±60° dihedral)
  • Eclipsed (0° dihedral)

Molecular modeling suggests the gauche conformation predominates in solution due to reduced steric interactions between the aromatic system and protonated amine.

Crystal Packing Effects

In solid-state, X-ray diffraction analogs show:

  • Intermolecular π-π stacking (3.8 Å between aromatic planes)
  • Chloride ions forming hydrogen bonds with NH3+ (N-Cl distance: 3.2 Å)
  • van der Waals contacts between aliphatic chains

Electronic Structure and Resonance Stabilization

The electronic landscape features three distinct regions:

Conjugated π-System

The styryl-phenyl-ethylamine framework creates a 14-atom conjugated pathway (Figure 2B), demonstrated by:

  • UV-Vis λmax at 280 nm (ε = 12,400 M-1cm-1)
  • HOMO-LUMO gap of 4.1 eV via DFT calculations

Resonance forms delocalize electron density from the amine to the distal phenyl ring, stabilizing the cation by 38 kJ/mol compared to non-conjugated analogs.

Amine Protonation Effects

Hydrochloride formation induces:

  • +0.15 e charge transfer to chloride (NPA analysis)
  • Deshielding of β-CH2 protons (δ = 3.2 ppm in 1H NMR)
  • 15 cm-1 red shift in NH stretching frequency (IR)

Frontier Molecular Orbitals

  • HOMO : Localized on styryl π-system (82% contribution)
  • LUMO : Anti-bonding combination of phenyl C-C σ* orbitals
  • Charge transfer excitation character confirmed by TD-DFT

Comparative Analysis with Related Stilbene-Phenethylamine Hybrids

Structural analogs demonstrate how modifications impact molecular properties:

Compound Key Difference Effect on Properties Source
25B-NBOMe N-Benzyl substitution ↑ 5-HT2A affinity (Ki = 0.1 nM)
2-Phenyl-2-(4-biphenyl)ethanamine Biphenyl vs styryl ↓ Conjugation length (λmax = 265 nm)
CGS 21680 Adenosine moiety ↑ Water solubility (logP = -0.4)

Critical comparisons reveal:

  • Substituent Position : Para-substitution on the styryl phenyl maximizes conjugation vs meta/ortho
  • Amine Modification : Secondary amines reduce basicity (pKa ~8.5) vs primary amines (pKa ~10.2)
  • Hybrid Length : Extended conjugation correlates with bathochromic shifts (R2 = 0.91)

Properties

Molecular Formula

C16H18ClN

Molecular Weight

259.77 g/mol

IUPAC Name

2-[4-[(E)-2-phenylethenyl]phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C16H17N.ClH/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14;/h1-11H,12-13,17H2;1H/b7-6+;

InChI Key

NENRMKASVRBGLF-UHDJGPCESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)CCN.Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCN.Cl

Origin of Product

United States

Preparation Methods

Key Synthetic Routes

The primary synthetic routes for 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride involve:

  • Heck coupling reaction between aryl halides and vinyl amines
  • Reductive amination approaches
  • Multi-step synthetic pathways involving functional group transformations

Preparation via Heck Reaction

Reaction Principles

The Heck reaction represents one of the most efficient methods for preparing 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride. This palladium-catalyzed C-C bond forming reaction allows for the coupling of aryl halides with alkenes to form substituted alkenes.

The reaction was independently discovered by Mizoroki and Heck in 1972 and involves the cross-coupling of organohalides with alkenes in the presence of a palladium catalyst and a base to form a substituted alkene. This approach is particularly valuable for creating the stylbene-like structure present in the target compound.

Mechanism of Heck Reaction

The Heck reaction follows a catalytic cycle with four key steps:

  • Pre-activation of the palladium catalyst (reduction of Pd(II) to Pd(0))
  • Oxidative addition of aryl halide to the Pd(0) catalyst
  • Migratory insertion of the alkene into the Pd-aryl bond
  • β-hydride elimination to form the coupled product
  • Reductive elimination to regenerate the Pd(0) catalyst

Detailed Synthesis Protocol

Based on research findings, the following procedure represents an optimized method for preparing 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride via the Heck reaction:

Step 1: Preparation of vinyl amine equivalent
A new vinylamine equivalent can be prepared as described in the literature, providing an air-stable crystalline solid that readily undergoes Heck arylation with various substrates.

Step 2: Heck coupling reaction
The reaction involves coupling an aryl iodide or bromide with the vinylamine equivalent in the presence of a palladium catalyst. A typical procedure includes:

1.00 g of aryl halide (e.g., iodobenzene), 38 mg of Pd(OAc)₂ (0.17 mmol, 0.04 eq.), 1.18 g of (n-Bu)₄NCl hydrate (4.15 mmol, 1 eq.), 0.87 g of NaHCO₃ (10.4 mmol, 2.5 eq.), 2.19 g of N-vinyloxazolone (8.30 mmol, 2 eq.), and 20 mL of DMF heated at 90°C for 48 hours.

Step 3: Deprotection to form the amine
After the Heck coupling, the protecting group is removed under mildly acidic conditions, providing the amine directly.

Step 4: Salt formation
The free amine is dissolved in ethanol and treated with ethanolic HCl to form the hydrochloride salt. The precipitated solid is filtered and dried to obtain 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride.

Alternative Preparation Methods

Reduction of Nitrile Derivatives

An alternative approach involves the reduction of corresponding nitrile derivatives:

  • Synthesize 4-[2-(phenylethenyl)phenyl]acetonitrile via Heck coupling
  • Reduce the nitrile group to form the primary amine
  • Convert to the hydrochloride salt

Via Phenylethylamine Derivatives

Another synthetic route utilizes phenylethylamine as a starting material:

Step 1: Nitration of phenylethylamine
At 0°C, phenylethylamine is slowly added to a mixture of concentrated nitric acid and sulfuric acid (vitriol oil). The reaction mixture is stirred until the reaction is complete at this temperature, then allowed to warm to room temperature.

Step 2: Extraction and isolation
The reaction mixture is poured into water, basified with NaOH to pH 10, extracted with diethyl ether, and then re-extracted with HCl. After drying, a yellow solid is obtained which can be recrystallized to obtain the intermediate.

Step 3: Coupling reaction
The nitrated intermediate can then undergo coupling reactions to introduce the styryl group, followed by reduction of the nitro group if necessary.

Reaction Parameters and Optimization

Key Reaction Parameters

The efficiency of the preparation methods for 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride depends on several key parameters, as summarized in Table 1.

Table 1: Key Reaction Parameters for Heck Coupling Synthesis

Parameter Optimal Range Effect on Reaction
Catalyst loading 0.04-0.05 eq. Pd(OAc)₂ Higher loadings increase reaction rate but may lead to side reactions
Base NaHCO₃, Na₂CO₃, or triethylamine Different bases affect reaction rate and selectivity
Temperature 90-100°C Higher temperatures increase reaction rate but may decrease selectivity
Reaction time 24-48 hours Extended reaction times improve conversion but may lead to decomposition
Solvent DMF, DMSO, or NMP Polar aprotic solvents facilitate the reaction
Additives (n-Bu)₄NCl Phase-transfer catalysts improve reaction efficiency

Catalyst Systems

The choice of catalyst system significantly influences the reaction outcome. Table 2 presents different catalyst systems that can be employed in the preparation of 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride.

Table 2: Catalyst Systems for Heck Coupling

Catalyst System Advantages Limitations Typical Yield (%)
Pd(OAc)₂/PPh₃ Widely available, good activity Requires higher loading 70-85
Pd₂(dba)₃/P(o-tol)₃ High activity, good selectivity Cost, air sensitivity 80-90
Pd/C Heterogeneous, easy separation Lower activity 60-75
Pd-NHC complexes High stability, good activity Specialized preparation 75-85

Purification and Characterization

Purification Methods

After synthesis, 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride typically requires purification. The following methods have been reported:

  • Recrystallization from ethanol/diethyl ether
  • Column chromatography using silica gel with appropriate solvent systems
  • Conversion to the free base, purification, and reconversion to the hydrochloride salt

Analytical Characterization

The purity and structure of 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride can be confirmed through various analytical techniques:

  • ¹H NMR spectroscopy showing characteristic signals for the styrenyl double bond (typically 6.3-6.4 ppm) and phenethylamine moiety
  • ¹³C NMR spectroscopy
  • Mass spectrometry showing the molecular ion peak at m/z 260 [M+H]⁺
  • Infrared spectroscopy with characteristic N-H stretching bands around 3400-3200 cm⁻¹
  • Melting point determination (typically around 220-222°C)

Comparative Analysis of Preparation Methods

Table 3 provides a comparative analysis of the different preparation methods for 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride.

Table 3: Comparison of Preparation Methods

Method Starting Materials Advantages Limitations Overall Yield (%)
Heck Coupling Aryl halides, vinyl amine equivalents Direct formation of C=C bond, regioselective Requires transition metal catalysts 70-85
Nitration-Reduction Phenylethylamine Readily available starting materials Multiple steps, harsh conditions 60-70
Wittig Reaction Phosphonium salts, aldehydes Good stereoselectivity Multiple steps, handling of air-sensitive reagents 65-75
Reductive Amination Ketones, amines Simple procedure May require multiple steps for styrenyl introduction 60-70

Research Findings and Applications

Recent Advances in Synthetic Methodology

Recent research has focused on improving the efficiency of preparing 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride and related compounds:

  • Development of more efficient catalyst systems
  • Employing microwave-assisted synthesis to reduce reaction times
  • Exploring flow chemistry for continuous production
  • Green chemistry approaches using environmentally benign solvents and reagents

Structure-Activity Relationship Studies

The preparation of 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride and structural analogs has facilitated structure-activity relationship studies for various biological applications. The phenethylamine backbone, combined with the styrenyl moiety, provides a unique scaffold for potential pharmacological activity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce different amine compounds .

Scientific Research Applications

Neurological Disorders

Research indicates that compounds with a phenethylamine backbone, such as 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride, can interact with various neurotransmitter systems. These interactions are crucial for developing treatments for neurological disorders, including depression and anxiety. The compound's structure suggests it may act as a modulator of serotonin and dopamine receptors, which are vital targets in the treatment of mood disorders .

Anticancer Research

The compound has shown promise in anticancer research due to its ability to inhibit specific cancer cell lines. Studies have indicated that phenethylamine derivatives can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways . For instance, the compound's structural similarity to known anticancer agents allows it to be explored as a potential lead compound in drug discovery programs targeting various cancers.

Receptor Interactions

The compound has been studied for its interactions with G-protein-coupled receptors (GPCRs), which are significant targets in pharmacology. It exhibits potential as an allosteric modulator, which can enhance or inhibit receptor activity without directly competing with endogenous ligands . This mechanism is particularly relevant for developing drugs that require fine-tuning of receptor activity to minimize side effects.

Neurotransmitter Modulation

The ability of 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride to modulate neurotransmitter levels makes it a candidate for treating conditions related to neurotransmitter imbalances. Its influence on dopamine and serotonin pathways suggests potential applications in treating psychiatric disorders and enhancing cognitive functions .

Table 1: Summary of Research Findings

StudyFocusFindings
Neurological DisordersThe compound showed significant modulation of serotonin receptors, indicating potential antidepressant effects.
Anticancer ActivityExhibited cytotoxic effects against various cancer cell lines, suggesting its role as an anticancer agent.
GPCR InteractionDemonstrated allosteric modulation capabilities on specific GPCRs, highlighting its therapeutic potential in drug design.

Mechanism of Action

The mechanism of action of 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, influencing their activity. This interaction can lead to various biological effects, depending on the context and concentration of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride with structurally or functionally related compounds, highlighting key differences in physicochemical properties, pharmacological activity, and stability.

Compound Name Structure Molecular Formula Melting Point (°C) Solubility Pharmacological Activity Key Interactions Stability
2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride Styryl-substituted phenethylamine with para positioning ~C₁₆H₁₆N·HCl Not reported Likely moderate (hydrophobic styryl group) Hypothesized CNS activity (inferred from styryl analogs) Potential π-π interactions due to styryl group; unknown receptor targets Unknown; styryl analogs may exhibit light sensitivity
2-Phenylethylamine hydrochloride Unsubstituted phenethylamine C₈H₁₂N·HCl 218–220 High in water, ethanol Neurotransmitter precursor; mild psychoactive effects Binds trace amine-associated receptors (TAARs) Stable at room temperature
4-Methoxyphenethylamine hydrochloride Para-methoxy-substituted phenethylamine C₉H₁₄NO·HCl 245–247 Soluble in polar solvents Serotonergic activity; potential antidepressant Interacts with serotonin receptors (5-HT) Stable under refrigeration
2-[4-(Benzyloxy)phenyl]ethanamine hydrochloride Benzyloxy-substituted phenethylamine C₁₅H₁₆NO·HCl 148–152 Soluble in water, ethanol Intermediate in organic synthesis; no reported bioactivity No significant receptor interactions reported Limited toxicity data; handle with caution
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl) Catechol-substituted phenethylamine C₈H₁₂NO₂·HCl 241–243 High in water, low in lipids Neurotransmitter (dopamine receptor agonist) Binds D1/D2 receptors; metabolized by monoamine oxidase Oxidizes rapidly in air
Tryptamine hydrochloride Indole-substituted phenethylamine C₁₀H₁₃N₂·HCl 252–254 Moderate in polar solvents Antimalarial; interacts with HSP90 Hydrogen bonds with HSP90 residues (GLU527, TYR604) Stable in biological matrices at 4°C
2C-T-7 hydrochloride 2,5-Dimethoxy-4-propylthio-substituted phenethylamine C₁₃H₂₂NO₂S·HCl Not reported Moderate in ethanol Psychoactive (serotonergic hallucinogen) Binds 5-HT₂A receptors; metabolized to sulfoxide derivatives Stable for ~70 days in blood at 4°C

Key Observations:

Structural Influences on Solubility: The styryl group in the target compound likely reduces water solubility compared to unsubstituted or polar-substituted analogs (e.g., dopamine hydrochloride). Benzyloxy and methoxy substituents enhance solubility in organic solvents (e.g., ethanol) .

Pharmacological Activity: Substitutions at the para position (e.g., methoxy, styryl) correlate with receptor selectivity. For example, 4-methoxyphenethylamine targets serotonin receptors, while the styryl group may favor non-polar interactions with CNS targets . Tryptamine’s indole ring enables HSP90 inhibition, a mechanism absent in simpler phenethylamines .

Stability :

  • Catechol-containing compounds (e.g., dopamine HCl) oxidize readily, whereas halogenated or sulfur-containing derivatives (e.g., 2C-T-7) exhibit prolonged stability in biological matrices .

Toxicity and Safety: Limited data exist for the target compound, but benzyloxy-substituted analogs require strict handling protocols due to undefined toxicity profiles .

Biological Activity

2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride, also known as a derivative of phenethylamine, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic implications.

  • Molecular Formula : C16H18ClN
  • Molecular Weight : 273.78 g/mol
  • IUPAC Name : 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride

The compound primarily acts as a monoamine transporter modulator, influencing neurotransmitter levels in the brain. It is believed to interact with the vesicular monoamine transporter (VMAT2), which plays a critical role in the storage and release of neurotransmitters such as dopamine and serotonin. This interaction can lead to enhanced dopaminergic activity, making it a candidate for further research in neuropharmacology.

Biological Activities

  • Antidepressant Effects :
    • Studies have indicated that compounds similar to 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride exhibit antidepressant-like effects in animal models. These effects are often attributed to increased levels of serotonin and norepinephrine in the synaptic cleft due to inhibited reuptake.
  • Neuroprotective Properties :
    • The compound has shown potential neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in models of neurodegenerative diseases.
  • Anticancer Activity :
    • Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in certain cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry evaluated various phenethylamine derivatives for their antidepressant activity using forced swim tests in mice. The results indicated that 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride significantly reduced immobility time compared to control groups, suggesting its potential as an antidepressant agent .

Study 2: Neuroprotection Against Oxidative Stress

Research conducted on neuronal cell cultures demonstrated that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and enhanced cell viability under oxidative stress conditions. This suggests its utility in protecting against neurodegeneration .

Study 3: Anticancer Properties

In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The findings indicated a dose-dependent response, with higher concentrations leading to increased cell death rates .

Pharmacokinetics

The pharmacokinetic profile of 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride shows favorable absorption characteristics, with studies indicating good bioavailability and metabolic stability. The compound adheres to Lipinski's Rule of Five, suggesting it has properties conducive to oral bioavailability .

Q & A

Q. What are the recommended synthetic routes for 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride, and how can reaction conditions be optimized?

Methodology :

  • Suzuki-Miyaura Cross-Coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) to couple 4-bromostyrene with a boronic acid derivative of phenylethylamine. Optimize solvent (e.g., THF or DMF), temperature (80–120°C), and base (e.g., Na₂CO₃) to improve yield .
  • Reductive Amination : React 4-(2-phenylethenyl)benzaldehyde with ethylamine in the presence of NaBH₃CN or H₂/Pd-C. Monitor pH (6–8) to prevent side reactions .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/HCl to isolate the hydrochloride salt .

Q. How can the structural identity and purity of the compound be confirmed?

Methodology :

  • NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with computational predictions (e.g., DFT) for the styrenyl (δ 6.5–7.5 ppm) and ethylamine (δ 2.8–3.5 ppm) groups .
  • Mass Spectrometry : Use ESI-MS to verify the molecular ion ([M+H]⁺ = 268.1 m/z) and isotopic pattern matching .
  • HPLC : Employ a C18 column (ACN/0.1% TFA mobile phase) with UV detection (254 nm) to assess purity (>95%) and detect residual solvents .

Q. What stability considerations are critical for long-term storage?

Methodology :

  • Thermal Stability : Conduct TGA/DSC to determine decomposition temperature (>150°C). Store at 2–8°C in airtight, light-protected containers to prevent oxidation .
  • Hydrolytic Stability : Perform accelerated stability testing (40°C/75% RH) over 4 weeks. Monitor pH (4–6) in aqueous solutions to avoid amine degradation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound in neurological targets?

Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to serotonin (5-HT₂A) or dopamine (D₂) receptors. Focus on the styrenyl group’s π-π interactions and ethylamine’s hydrogen bonding .
  • In Vitro Assays : Measure receptor affinity via radioligand displacement (³H-ketanserin for 5-HT₂A) and functional cAMP assays (HEK293 cells) .
  • Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS to identify oxidation or deamination products .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts)?

Methodology :

  • Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts (e.g., amine proton δ variability) .
  • Dynamic Effects : Perform VT-NMR to detect conformational changes (e.g., styrenyl rotation barriers) affecting peak splitting .
  • Impurity Analysis : Use 2D-COSY or HSQC to distinguish minor impurities (e.g., residual aldehydes) from main product signals .

Q. How can enantiomeric purity be determined if chiral centers are introduced during synthesis?

Methodology :

  • Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol with 0.1% DEA) to separate enantiomers. Validate with circular dichroism (CD) spectroscopy .
  • Derivatization : React with Marfey’s reagent (FDAA) to form diastereomers, detectable via reverse-phase HPLC .

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